molecular formula C15H17N5 B12214790 (3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine

(3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine

Cat. No.: B12214790
M. Wt: 267.33 g/mol
InChI Key: FOVGSZJBXXMNCX-UHFFFAOYSA-N
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Description

(3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of phenyl hydrazine with ethyl acetoacetate under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

(3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenyl-5-propyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C15H17N5/c1-2-6-12-9-14(19-16)20-15(18-12)13(10-17-20)11-7-4-3-5-8-11/h3-5,7-10,19H,2,6,16H2,1H3

InChI Key

FOVGSZJBXXMNCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3

Origin of Product

United States

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